REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.Cl.[CH:10]12[O:17][CH:14]([CH2:15][CH2:16]1)[CH2:13][NH:12][CH2:11]2.CCN(CC)CC>CCO>[Cl:1][C:2]1[N:7]=[C:6]([N:12]2[CH2:11][CH:10]3[O:17][CH:14]([CH2:15][CH2:16]3)[CH2:13]2)[CH:5]=[CH:4][N:3]=1.[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:12]2[CH2:11][CH:10]3[O:17][CH:14]([CH2:15][CH2:16]3)[CH2:13]2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
748 mg
|
Type
|
reactant
|
Smiles
|
Cl.C12CNCC(CC1)O2
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by silica gel chromatography (20-70% EtOAc in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)N1CC2CCC(C1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.4 mmol | |
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 89% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)N1CC2CCC(C1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.22 mmol | |
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |